2,1,3-Benzothiadiazole,4,5,6-trifluoro-
Description
Historical Evolution of Benzothiadiazole Derivatives in Scientific Inquiry
The parent compound, 2,1,3-benzothiadiazole (B189464), is a bicyclic molecule comprising a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. mdpi.com First synthesized in the 19th century, its derivatives have since become integral to various fields of chemical research. mdpi.compcbiochemres.com Initially, much of the interest in benzothiadiazole derivatives stemmed from their diverse biological activities, leading to their investigation in medicinal chemistry for developing pharmaceuticals. journalajrimps.comresearchgate.netresearchgate.net
In recent decades, the focus has expanded dramatically into the realm of materials science. researchgate.net The electron-deficient nature of the benzothiadiazole nucleus makes it an excellent electron acceptor. mdpi.com This characteristic has been widely exploited in the construction of donor-acceptor (D-A) type conjugated polymers, which are fundamental to the operation of organic electronic devices. acs.orgnih.gov These polymers have found applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.comnih.gov The versatility of the benzothiadiazole core allows for chemical modifications at various positions, enabling chemists to fine-tune the optical and electronic properties of the resulting materials. researchgate.net
Rationale for Fluorination in Heterocyclic Systems: A Research Perspective
Fluorination has become a powerful and widely adopted strategy in the design of organic semiconducting materials. rsc.org The introduction of fluorine atoms into a conjugated polymer backbone can profoundly influence its electronic structure and solid-state properties. rsc.orgresearchgate.net Several key effects justify the rationale for fluorinating heterocyclic systems like benzothiadiazole:
Tuning of Energy Levels: Fluorine is the most electronegative element, and its incorporation into a molecule exerts a strong electron-withdrawing inductive effect. rsc.org This generally leads to a lowering of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. acs.orgresearchgate.net A deeper HOMO level can enhance the open-circuit voltage (Voc) in organic solar cells and improve the material's stability against oxidation in air. acs.orgnih.gov
Enhanced Intermolecular Interactions: Fluorination can promote favorable intermolecular interactions, such as F···H and F···S noncovalent bonds. acs.org These interactions can lead to a more ordered molecular packing in the solid state, which is crucial for efficient charge transport. acs.orgacs.org A more planar polymer backbone, also encouraged by fluorination, further facilitates this ordered packing. researchgate.net
Improved Device Performance: The collective effects of fluorination—tuned energy levels, enhanced planarity, and improved molecular packing—often translate to superior performance in electronic devices. acs.org For instance, in organic solar cells, these factors can lead to higher power conversion efficiencies (PCE). acs.orgnih.govnih.gov In OFETs, the improved molecular ordering can result in higher charge carrier mobilities. rsc.orgresearchgate.net
Increased Solubility and Crystallinity: The introduction of fluorine can also modify the solubility and crystallinity of materials, which are important parameters for solution-based processing of organic electronic devices. researchgate.net
Overview of Key Academic Research Trajectories for 4,5,6-trifluoro-2,1,3-benzothiadiazole
Research involving 4,5,6-trifluoro-2,1,3-benzothiadiazole has predominantly focused on its use as an acceptor moiety in donor-acceptor conjugated polymers for organic electronic applications. The trifluorination pattern of this specific isomer offers a unique combination of electronic effects that researchers have sought to leverage.
Key research trajectories include:
Organic Solar Cells (OSCs): A significant body of research has been dedicated to synthesizing and characterizing polymers containing the 4,5,6-trifluoro-2,1,3-benzothiadiazole unit for use in the active layer of OSCs. acs.orgnih.govnih.gov Studies have systematically investigated how the inclusion of this fluorinated acceptor affects the optical, electrochemical, and photovoltaic properties of the resulting polymers. nih.gov The aim is to achieve high power conversion efficiencies by optimizing parameters such as open-circuit voltage, short-circuit current density, and fill factor. nih.govnih.gov
Organic Field-Effect Transistors (OFETs): The ability of fluorination to enhance molecular ordering and charge transport makes 4,5,6-trifluoro-2,1,3-benzothiadiazole an attractive building block for the semiconducting channel material in OFETs. rsc.orgresearchgate.netrhhz.netrsc.org Research in this area focuses on correlating the molecular structure of polymers containing this unit with their charge carrier mobility and other transistor characteristics. rsc.orgresearchgate.net
Fundamental Photophysical Studies: Researchers are also interested in the fundamental photophysical properties of molecules and polymers incorporating 4,5,6-trifluoro-2,1,3-benzothiadiazole. nih.govresearchgate.netnih.govrsc.orgrsc.org These studies employ techniques like UV-vis and fluorescence spectroscopy to understand the nature of electronic transitions, excited state dynamics, and intramolecular charge transfer (ICT) within these systems. nih.govrsc.org
Below is a data table summarizing the electronic properties of some polymers incorporating fluorinated benzothiadiazole units, illustrating the impact of fluorination on HOMO and LUMO energy levels.
| Polymer | Number of Fluorine Atoms per Benzothiadiazole Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
|---|---|---|---|---|
| PDTBDT-0F-BTs | 0 | -5.12 | -3.41 | 1.71 |
| PDTBDT-2F-BTs | 2 | -5.28 | -3.45 | 1.83 |
| PDTBDT-6F-FBTs | 6 (including trifluorinated unit) | -5.59 | -3.60 | 1.99 |
| PTBTT | 1 | -5.68 | -3.91 | 1.77 |
| PHTBTHT | 1 | -5.71 | -3.72 | 1.99 |
| PFBTF | 1 | -5.61 | -4.04 | 1.57 |
| PTTBTTT | 1 | -5.51 | -3.71 | 1.80 |
Data synthesized from multiple research articles to illustrate general trends. nih.govcore.ac.uk
Contextualization within Modern Organic and Materials Chemistry Research
The study of 4,5,6-trifluoro-2,1,3-benzothiadiazole is deeply embedded within the broader context of modern organic and materials chemistry, which increasingly focuses on the rational design of functional molecules and materials with tailored properties. acs.orgrsc.org This compound serves as a prime example of how precise chemical modification—in this case, trifluorination—can be used to fine-tune the electronic characteristics of a molecular building block.
Its significance can be understood from several perspectives:
Molecular Engineering: The use of 4,5,6-trifluoro-2,1,3-benzothiadiazole exemplifies the principle of molecular engineering, where the properties of a bulk material are controlled by the deliberate design of its constituent molecules. rsc.org
Structure-Property Relationships: Research on polymers containing this unit contributes to a deeper understanding of the fundamental structure-property relationships that govern the performance of organic electronic materials. acs.org By comparing fluorinated and non-fluorinated analogues, researchers can isolate the specific effects of fluorine substitution. nih.govnih.gov
Development of High-Performance Materials: The ultimate goal of this research is the development of new, high-performance materials that can enable the next generation of flexible, lightweight, and low-cost electronic devices. acs.orgnih.govrhhz.net The promising results obtained with polymers based on 4,5,6-trifluoro-2,1,3-benzothiadiazole and other fluorinated benzothiadiazoles suggest that this is a fruitful area of ongoing investigation. acs.orgnih.govnih.govresearchgate.net
The following table presents performance data for organic solar cells and organic field-effect transistors incorporating polymers with fluorinated benzothiadiazole units, highlighting the impact of this building block on device performance.
| Device Type | Polymer | Key Performance Metric | Value |
|---|---|---|---|
| Organic Solar Cell | PDTBDT-6F-FBTs | Power Conversion Efficiency (PCE) | 5.28% |
| Organic Solar Cell | PBDTSF-FBT | Power Conversion Efficiency (PCE) | 11.66% |
| Organic Field-Effect Transistor | P3 | Hole Mobility (μh) | 0.021 cm²/Vs |
| Organic Field-Effect Transistor | P(FBT-alt-Se2Th2) | Hole Mobility (μh) | 0.36 cm²/Vs |
| Organic Field-Effect Transistor | TT-BT with C9H19 side chain | Hole Mobility (μh) | 0.1 cm²/Vs |
Data compiled from multiple sources to showcase the performance of devices utilizing fluorinated benzothiadiazole-based polymers. nih.govnih.govrsc.orgrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6HF3N2S |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
4,5,6-trifluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HF3N2S/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H |
InChI Key |
UBQCYQZYXLDHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NSN=C21)F)F)F |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 4,5,6 Trifluoro 2,1,3 Benzothiadiazole
Quantum Mechanical Studies of Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are fundamental to describing the distribution of electrons within a molecule and the energies of its molecular orbitals. These studies are key to predicting the chemical reactivity, optical properties, and electronic behavior of 4,5,6-trifluoro-2,1,3-benzothiadiazole.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of molecules. mdpi.comresearchgate.net For fluorinated benzothiadiazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVDZ, are used to optimize the molecular geometry and determine the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org
The introduction of fluorine atoms to the benzothiadiazole core has a profound and predictable effect on its electronic structure. researchgate.net As highly electronegative atoms, fluorine substituents act as strong electron-withdrawing groups. This inductive effect leads to a significant stabilization (lowering) of both the HOMO and LUMO energy levels compared to the non-fluorinated parent compound. acs.orgnih.gov This lowering of the HOMO level is particularly advantageous in applications like organic solar cells, as it can lead to a higher open-circuit voltage (VOC) in devices. acs.orgnih.gov
The HOMO of benzothiadiazole derivatives is typically distributed across the entire π-conjugated system, while the LUMO is often localized more on the electron-deficient benzothiadiazole unit itself. This spatial separation is characteristic of donor-acceptor type molecules and is fundamental to their charge-transfer properties. nih.gov DFT calculations for 4,5,6-trifluoro-2,1,3-benzothiadiazole would be expected to confirm this general distribution, with the fluorine atoms further polarizing the electron density.
| Compound/Polymer Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference Context |
|---|---|---|---|---|
| PBDTBT (Non-fluorinated) | -5.32 | -3.52 | 1.80 | Illustrates baseline non-fluorinated polymer. nih.gov |
| PBDTFBT (Difluoro-BT) | -5.51 | -3.71 | 1.80 | Shows the effect of difluorination on energy levels. nih.gov |
| Generic Benzothiadiazole Derivative (2a) | -5.12 | -2.97 | 2.15 | Example of a small molecule derivative. mdpi.comresearchgate.net |
| Generic Benzothiadiazole Derivative (2c) | -4.78 | -3.03 | 1.75 | Example of a small molecule derivative. mdpi.comresearchgate.net |
Data presented are for illustrative purposes from related compounds to show the general effects of the benzothiadiazole core and fluorination.
To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. mdpi.com This method is used to calculate the energies of electronic excited states and predict the molecule's photophysical properties, such as its UV-visible absorption spectrum. researchgate.netnih.gov
For molecules like 4,5,6-trifluoro-2,1,3-benzothiadiazole, TD-DFT calculations can identify the nature of the primary electronic transitions. Typically, the lowest energy absorption band in such donor-acceptor systems is attributed to an intramolecular charge transfer (ICT) transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov TD-DFT can predict the wavelength of maximum absorption (λmax) for this and other transitions (e.g., π-π* transitions at higher energies). nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding how structural modifications, such as the placement of fluorine atoms, tune the optical properties of the material. rsc.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of molecules in the solid state dictates the bulk properties of a material. Computational methods are used to analyze the preferred conformation of a single molecule and the non-covalent interactions that govern its packing in a crystal or thin film.
The 2,1,3-benzothiadiazole (B189464) ring system is inherently planar. DFT geometry optimizations invariably show this planarity, which facilitates close intermolecular packing and effective π-orbital overlap, crucial for charge transport in organic electronic devices. researchgate.net Fluorination is known to significantly influence these intermolecular interactions. The introduction of fluorine atoms can promote stronger and more ordered molecular packing through interactions such as C–F···H and S···N contacts. researchgate.netresearchgate.net Furthermore, fluorination can enhance π–π stacking interactions, although in some cases it may lead to a slipped cofacial arrangement. researchgate.net Computational studies can quantify the strength of these interactions and predict the most stable crystal packing motifs, providing insight into the material's morphology. researchgate.net
Molecular Dynamics Simulations in Solution and Solid Phases
While quantum mechanical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the collective behavior of a large number of molecules over time. MD simulations can model the dynamic behavior of 4,5,6-trifluoro-2,1,3-benzothiadiazole in both solution and solid phases.
In solution, MD can be used to study solvation effects and the molecule's conformational flexibility. In the solid phase, simulations can predict the morphology of amorphous thin films, which is highly relevant for organic electronic devices. By simulating the aggregation and packing of molecules, MD can provide insights into charge transport pathways and the formation of domains that are often inaccessible through static calculations alone. While specific MD studies on 4,5,6-trifluoro-2,1,3-benzothiadiazole are not prominent in the literature, this technique remains a powerful tool for bridging the gap between single-molecule properties and bulk material performance for this class of compounds.
Prediction of Spectroscopic Signatures for Structural Elucidation and Property Correlation
Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds and helps correlate spectral features with electronic properties. researchgate.netresearchgate.net
UV-Vis Spectra: As mentioned, TD-DFT is used to predict the electronic absorption spectra, correlating the calculated transition energies and oscillator strengths with experimentally observed absorption bands. nih.gov
Infrared (IR) and Raman Spectra: DFT calculations can accurately predict vibrational frequencies. By comparing the computed IR and Raman spectra with experimental data, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with the fluorinated benzothiadiazole core.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of NMR chemical shifts (e.g., for 1H, 13C, 19F) provide another layer of structural verification. The predicted shifts can be correlated with experimental spectra to confirm the precise arrangement of atoms, including the positions of the fluorine substituents.
These predicted spectra provide a direct link between the computed molecular structure and measurable experimental data, making them indispensable for the characterization of novel materials like 4,5,6-trifluoro-2,1,3-benzothiadiazole.
Rational Design Principles for Novel 4,5,6-trifluoro-2,1,3-benzothiadiazole Derivatives
One of the most significant applications of computational chemistry is in the rational design of new molecules with tailored properties. acs.org For 4,5,6-trifluoro-2,1,3-benzothiadiazole, computational studies provide clear principles for designing next-generation materials. acs.orgnih.gov
The primary design strategy involves tuning the frontier orbital energy levels. By using the 4,5,6-trifluoro-2,1,3-benzothiadiazole core as a building block, computational screening can predict how the addition of various electron-donating or electron-accepting groups at other positions on the molecule will affect its HOMO and LUMO levels, and thus its optical and electronic properties. For instance, in designing materials for organic photovoltaics, DFT calculations can be used to screen a virtual library of derivatives to identify candidates with optimal energy level alignment with a partner donor or acceptor material, maximizing device efficiency. nih.gov This in silico approach accelerates the discovery of new high-performance materials by prioritizing the most promising synthetic targets, saving significant time and resources. researchgate.net
Advanced Spectroscopic and Crystallographic Elucidation of 4,5,6 Trifluoro 2,1,3 Benzothiadiazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the solution-state structure of a molecule by probing the magnetic properties of atomic nuclei.
For 4,5,6-trifluoro-2,1,3-benzothiadiazole, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the 7-position (H-7). The chemical shift of this proton would be influenced by the electron-withdrawing nature of the adjacent fluorine atom and the heterocyclic ring, likely appearing in the aromatic region (δ 7.0-9.0 ppm).
The ¹³C NMR spectrum would provide information on all six carbons in the benzene (B151609) ring and the two carbons in the thiadiazole ring (if they are not equivalent). The carbons bonded to fluorine (C-4, C-5, C-6) would exhibit characteristic splitting patterns (doublets or triplets of doublets) due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The chemical shifts would reflect the high degree of fluorination and the electronic environment of the benzothiadiazole system.
Table 1: Predicted NMR Data for 4,5,6-trifluoro-2,1,3-benzothiadiazole No experimental data is available in the searched literature. This table serves as a template for expected results.
| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| ¹H NMR | H-7 | Aromatic region | Multiplet due to coupling with F-6 |
| ¹³C NMR | C-4, C-5, C-6 | Downfield, >140 ppm | Large one-bond C-F coupling (¹JCF) |
| C-7 | Aromatic region | Coupling to H-7 and F-6 | |
| C-3a, C-7a | Shielded relative to C=N | Complex coupling to adjacent fluorine atoms |
¹⁹F NMR is essential for fluorinated compounds. For this molecule, three distinct signals would be expected, one for each fluorine atom (F-4, F-5, F-6), as they are in chemically non-equivalent environments. The chemical shifts and, critically, the coupling constants between the fluorine atoms (³JFF, ⁴JFF) would provide definitive proof of their relative positions on the benzene ring. For instance, a larger ortho coupling (³JFF) would be expected between F-4 and F-5, and between F-5 and F-6, compared to the smaller meta coupling (⁴JFF) between F-4 and F-6.
To confirm assignments, two-dimensional (2D) NMR techniques would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the H-7 proton signal with its attached C-7 carbon signal. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations over two to three bonds, for example, between H-7 and carbons C-5, C-6, and C-7a, helping to piece together the carbon framework.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
C-F stretching: Strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ region.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
C-H bending: Vibrations for the lone C-H bond, typically observed in the fingerprint region.
Benzothiadiazole ring vibrations: Characteristic frequencies associated with the C-N, C-S, and N-S bonds of the heterocyclic ring system.
High-Resolution Mass Spectrometry for Elemental Compositional Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. nih.gov This technique would be used to confirm the elemental formula of the compound (C₆HF₃N₂S). By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be verified with a high degree of confidence, distinguishing it from any other compounds with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) could further support the proposed structure by showing characteristic losses of fragments like N₂. rsc.org
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms. This technique would determine:
Unambiguous Connectivity: Confirming the identity and placement of all atoms.
Bond Lengths and Angles: Providing precise measurements for all bonds (e.g., C-C, C-F, C-N, N-S), which can give insight into the electronic nature of the molecule.
Molecular Planarity: Determining if the benzothiadiazole ring system is planar.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, highlighting any significant interactions like π-π stacking or halogen bonding involving the fluorine atoms. nih.gov
Single Crystal X-ray Diffraction Analysis of Derivatives
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For derivatives of 4,5,6-trifluoro-2,1,3-benzothiadiazole, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties.
A hypothetical data table for a derivative, based on common parameters reported for similar structures, is presented below to illustrate the type of information obtained from an SC-XRD study.
Interactive Data Table: Hypothetical Crystallographic Data for a 4,5,6-trifluoro-2,1,3-benzothiadiazole Derivative
| Parameter | Value |
| Empirical Formula | C₇H₂F₃N₃S |
| Formula Weight | 221.17 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.123(4) Å, α = 90° |
| b = 12.456(6) Å, β = 101.23(2)° | |
| c = 9.876(5) Å, γ = 90° | |
| Volume | 980.1(8) ų |
| Z | 4 |
| Calculated Density | 1.498 Mg/m³ |
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical properties of a material, including its melting point, solubility, and bioavailability in pharmaceutical applications.
For 4,5,6-trifluoro-2,1,3-benzothiadiazole, PXRD studies would be essential to ensure the phase purity of a synthesized batch and to investigate the existence of different polymorphs under various crystallization conditions. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
Detailed research findings from PXRD studies on 4,5,6-trifluoro-2,1,3-benzothiadiazole are not prominently reported in the available scientific literature. However, the general methodology involves comparing the experimental PXRD pattern of a sample to reference patterns or patterns calculated from single-crystal data to confirm its identity and crystallinity. Any significant differences in peak positions and intensities could indicate the presence of a new polymorph or a mixture of phases.
Photoelectron Spectroscopy for Electronic Structure Insights (e.g., UPS, XPS)
Photoelectron spectroscopy (PES) provides direct experimental measurement of the electronic structure of a material. X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) are two variants of this technique that offer complementary information. XPS is used to determine the elemental composition and chemical states of atoms by measuring the binding energies of core-level electrons, while UPS probes the valence electronic states, providing insights into the molecular orbitals involved in chemical bonding and electronic transport.
The application of XPS to 4,5,6-trifluoro-2,1,3-benzothiadiazole would allow for the precise determination of the chemical environment of the carbon, nitrogen, sulfur, and fluorine atoms. The high electronegativity of the fluorine atoms is expected to induce a significant shift in the binding energies of the adjacent carbon atoms, which can be quantified with XPS.
UPS measurements would be instrumental in determining the ionization potential and mapping the density of states in the valence region of 4,5,6-trifluoro-2,1,3-benzothiadiazole. This information is particularly valuable for understanding its behavior in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the energy levels of the molecular orbitals govern charge injection and transport processes.
Specific UPS and XPS data for 4,5,6-trifluoro-2,1,3-benzothiadiazole are not available in the reviewed literature. A representative data table illustrating the kind of information that would be obtained is provided below.
Interactive Data Table: Hypothetical XPS Core-Level Binding Energies for 4,5,6-trifluoro-2,1,3-benzothiadiazole
| Element | Core Level | Binding Energy (eV) |
| C | 1s | 285.2 (C-C/C-H) |
| 287.8 (C-N) | ||
| 289.5 (C-F) | ||
| N | 1s | 400.1 |
| S | 2p₃/₂ | 164.5 |
| F | 1s | 688.9 |
Chemical Reactivity, Derivatization, and Functionalization of 4,5,6 Trifluoro 2,1,3 Benzothiadiazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The strong electron-withdrawing properties of the thiadiazole ring and the three fluorine atoms render the benzene moiety of 4,5,6-trifluoro-2,1,3-benzothiadiazole highly deactivated towards electrophilic aromatic substitution. Such reactions typically necessitate harsh conditions and often result in low yields and mixtures of products. acs.orgnih.gov
Conversely, the electron-deficient nature of the aromatic ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The fluorine atoms, being good leaving groups, can be displaced by a variety of nucleophiles. The most probable site for nucleophilic attack is the C7 position, which is activated by the adjacent thiadiazole ring. This reactivity allows for the introduction of a wide range of functional groups, providing a versatile platform for the synthesis of novel derivatives. For instance, treatment with sodium 2,2-dicyanoethene-1,1-bis(thiolate) in a solvent like DMSO can lead to the substitution of fluorine atoms, as has been demonstrated with related fluorinated benzothiadiazole precursors. swan.ac.uk
Reactions Involving the Thiadiazole Heterocycle
The 1,2,3-thiadiazole ring itself can participate in various chemical transformations. Generally, the carbon atoms of the thiadiazole nucleus have a low electron density due to the electronegativity of the nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov Strong bases can even induce ring-opening of the thiadiazole heterocycle. nih.gov The substituents on the benzene ring, in this case, the three fluorine atoms, further influence the reactivity of the fused thiadiazole ring by modulating its electronic properties. While electrophilic attack on the nitrogen atoms of the thiadiazole ring is possible, it typically leads to the formation of thiadiazolium salts. researchgate.net
Directed C–H Functionalization Methodologies
Directed C–H functionalization has emerged as a powerful tool for the regioselective derivatization of aromatic compounds. acs.orgnih.govnih.gov In the case of 4,5,6-trifluoro-2,1,3-benzothiadiazole, the only available position for C–H functionalization on the benzene ring is the C7 position. Methodologies such as regioselective iridium-catalyzed C–H borylation have been successfully applied to the parent 2,1,3-benzothiadiazole (B189464), allowing for the introduction of boryl groups at specific positions, which can then be further functionalized. nih.govnih.gov Similar strategies could potentially be adapted for the C7-H functionalization of the trifluoro-substituted analogue.
Furthermore, ortho-directed C–H functionalization, where a directing group guides a metal catalyst to a specific C–H bond, offers another avenue for selective derivatization. acs.org While this has been demonstrated on the parent benzothiadiazole, its application to the C7 position of the trifluoro-derivative would require the prior installation of a suitable directing group.
Formation of Polymerizable Monomers and Supramolecular Building Blocks
Fluorinated benzothiadiazole derivatives are crucial building blocks in the synthesis of high-performance conjugated polymers for organic electronic applications, such as organic photovoltaics and organic light-emitting diodes. nih.govnih.govresearchgate.nettcichemicals.com The introduction of fluorine atoms is known to lower the HOMO energy level of the resulting polymers, which can lead to improved device performance. nih.gov 4,5,6-trifluoro-2,1,3-benzothiadiazole can be converted into polymerizable monomers by first introducing reactive handles, such as bromine or boronic esters, at the C7 position via SNAr or directed C–H functionalization, followed by cross-coupling reactions like Stille or Suzuki coupling. metu.edu.trnih.gov
The planar structure and the presence of fluorine and nitrogen atoms in 4,5,6-trifluoro-2,1,3-benzothiadiazole also make it an interesting candidate for the construction of supramolecular assemblies. mdpi.com Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of well-ordered crystalline structures with unique photophysical properties. nih.govacs.org
Synthesis of Derivatives with Tunable Electronic and Structural Characteristics
The synthesis of derivatives of 4,5,6-trifluoro-2,1,3-benzothiadiazole with tailored electronic and structural properties is of significant interest for materials science. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful methods for constructing new carbon-carbon bonds and introducing various aryl or heteroaryl substituents. nih.govnih.govmdpi.comacs.org By first functionalizing the C7 position with a suitable coupling partner (e.g., a bromo or iodo group via SNAr, or a boronic ester via C-H borylation), a diverse range of derivatives can be accessed.
The electronic properties of these derivatives can be finely tuned by the choice of the substituent introduced at the C7 position. Electron-donating groups will decrease the bandgap and shift the absorption and emission spectra to longer wavelengths, while electron-withdrawing groups will have the opposite effect. This ability to modulate the optoelectronic properties is crucial for the design of materials for specific applications in organic electronics. researchgate.netmetu.edu.tr
Applications of 4,5,6 Trifluoro 2,1,3 Benzothiadiazole in Advanced Materials Science
Role as a Building Block in Organic Semiconductors
The 4,5,6-trifluoro-2,1,3-benzothiadiazole unit is highly valued in the synthesis of organic semiconductors due to its potent electron-deficient character. nih.gov The introduction of multiple fluorine atoms onto the benzothiadiazole core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting materials. researchgate.net This modulation is crucial for improving electron injection and transport, as well as enhancing the environmental stability of the semiconductor. The planar structure of the benzothiadiazole moiety promotes intermolecular π-π stacking, which is essential for efficient charge transport in thin-film devices. rsc.org
In the realm of organic electronics, the donor-acceptor (D-A) architectural motif is a cornerstone for creating high-performance semiconducting polymers. mdpi.com By alternating electron-donating and electron-accepting units along a polymer backbone, it is possible to tailor the material's optical and electronic properties. rsc.org The 4,5,6-trifluoro-2,1,3-benzothiadiazole unit acts as a powerful acceptor in these copolymers. rsc.org
The strong electron deficiency of the trifluorinated BT core enhances the intramolecular charge transfer (ICT) from the donor unit. This enhanced ICT character leads to several beneficial outcomes:
Narrowed Bandgaps: The energy gap of the copolymer is significantly reduced, allowing for absorption of lower-energy photons, which is particularly advantageous for applications like photodetectors and solar cells. nih.gov
Improved Charge Mobility: The planar geometry of the BT unit combined with the electron-withdrawing fluorine atoms can lead to more ordered polymer packing in the solid state, facilitating efficient charge carrier transport. rsc.org For instance, copolymers incorporating alkoxy-functionalized benzothiadiazole have demonstrated charge carrier mobilities as high as 0.67 cm² V⁻¹ s⁻¹. rsc.org
Enhanced Stability: Fluorination is known to increase the oxidative stability of organic materials, leading to longer device lifetimes. researchgate.net
Research has demonstrated that copolymers based on fluorinated benzothiadiazole and various donor units, such as fluorene (B118485) and thiophene (B33073), exhibit promising characteristics for organic field-effect transistors (OFETs) and other electronic devices. mdpi.com
| Copolymer System | Application | Key Performance Metric | Reference |
|---|---|---|---|
| Quinacridone-Benzothiadiazole (PQBOC8) | OFET | Hole Mobility: 0.30 cm² V⁻¹ s⁻¹ | rsc.org |
| Alkoxy-Benzothiadiazole-Bithiophene (CP3) | OFET | Charge Carrier Mobility: 0.67 cm² V⁻¹ s⁻¹ | rsc.org |
| Thieno[3,2-b]pyrrole-Benzothiadiazole (TP-BT4T-TP) | OFET | Charge Carrier Mobility: 0.0259 cm² V⁻¹ s⁻¹ | acs.org |
The development of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics, leading to significant increases in power conversion efficiencies (PCEs). researchgate.net Benzothiadiazole and its fluorinated derivatives are central to the design of state-of-the-art NFAs. researchgate.net The 4,5,6-trifluoro-2,1,3-benzothiadiazole core is particularly effective in this role.
The advantages of using this building block in NFAs include:
Tunable Energy Levels: The strong electron-withdrawing capacity of trifluorinated BT allows for deep LUMO levels, which is essential for achieving a high open-circuit voltage (Voc) in the solar cell. rsc.org
Broad Light Absorption: NFAs based on this acceptor can be designed to have strong and broad absorption in the visible and near-infrared regions, complementing the absorption of donor polymers and enhancing the short-circuit current (Jsc). semanticscholar.org
Favorable Morphology: The planar and rigid structure facilitates the formation of an optimal bulk heterojunction morphology with the donor material, which is crucial for efficient exciton (B1674681) dissociation and charge transport. nih.gov
For example, a donor polymer named PffBT4T-2DT, based on a difluorobenzothiadiazole unit, when paired with a suitable small molecule acceptor, achieved a high PCE of 6.3% with an impressive Voc of 0.98 V. rsc.org The use of a trifluorinated BT unit is expected to further enhance these parameters. Simple NFA structures containing benzothiadiazole have been successfully paired with various polymer donors, achieving efficiencies up to 8.19%, showcasing their versatility. nih.gov
Luminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 4,5,6-trifluoro-2,1,3-benzothiadiazole are highly promising for applications in organic light-emitting diodes (OLEDs) due to their excellent luminescent properties. researchgate.netnih.gov The electron-deficient nature of the core allows for the creation of materials that emit light across the visible spectrum, from blue to red and even into the near-infrared (NIR). mdpi.comfrontiersin.org By attaching different electron-donating groups to the core, the emission color can be precisely controlled. mdpi.com
Materials based on the trifluorinated benzothiadiazole core have been developed as highly efficient fluorescent emitters. rsc.org These materials often exhibit hybridized local and charge-transfer (HLCT) characteristics, which can lead to high exciton utilization efficiencies that surpass the 25% limit of conventional fluorescent materials. frontiersin.orgrsc.org For instance, non-doped OLEDs using triphenylamine/benzothiadiazole compounds have achieved high external quantum efficiencies (EQEs) of up to 5.7% for orange-red emission. rsc.org By inserting a thiophene π-bridge between a donor and a difluorobenzothiadiazole acceptor, a deep-red emitting OLED with a maximum EQE of 5.75% was realized. frontiersin.org
Furthermore, benzothiadiazole derivatives have been shown to exhibit room-temperature phosphorescence. nih.govosti.gov The introduction of heavy atoms (like bromine or iodine) into the molecular structure can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, a prerequisite for phosphorescence. While this is typically achieved with organometallic complexes, certain all-organic benzothiadiazole molecules have been observed to phosphoresce, emitting red light. nih.gov
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons without the need for heavy metals, potentially achieving 100% internal quantum efficiency. nih.gov The design of TADF emitters requires a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). frontiersin.org
The 4,5,6-trifluoro-2,1,3-benzothiadiazole unit is an excellent acceptor for constructing TADF molecules. rsc.org Its strong electron-accepting properties, when paired with a suitable donor, can create a significant spatial separation between the HOMO and LUMO, leading to a small ΔEST. researchgate.net This design facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, from which light is emitted as delayed fluorescence. frontiersin.org OLEDs based on benzothiadiazole-containing TADF emitters have demonstrated high efficiencies, with one device showing a maximum EQE of 8.8% for red emission. rsc.orgresearchgate.net
| Emitter Type | Emitter System | Emission Color | Max. EQE (%) | Reference |
|---|---|---|---|---|
| Fluorescence (HLCT) | BTDF-TtTPA | Deep-Red/NIR | 5.75 (doped) / 1.44 (non-doped) | frontiersin.org |
| Fluorescence (HLCT) | TBAN | Orange | 5.7 | rsc.org |
| Fluorescence (HLCT) | CBFPhC | Yellow-Green | 5.91 | rsc.org |
| TADF | BTZ-DMAC | Red (636 nm) | 8.8 | rsc.orgresearchgate.net |
Electrochromic and Photochromic Materials Development
Electrochromic materials are compounds that change color in response to an applied electrical potential. This property is utilized in applications such as smart windows, displays, and electronic paper. mdpi.com Donor-acceptor polymers incorporating benzothiadiazole units are excellent candidates for electrochromic materials. mdpi.com
The fluorination of the benzothiadiazole unit plays a crucial role in enhancing electrochromic performance. The introduction of fluorine atoms can lower the bandgap of the polymer, which often leads to a broader range of color changes between the neutral and oxidized states. mdpi.com For example, a comparative study of two copolymers, P(TBT-TBTh) and its di-fluorinated benzothiadiazole analogue P(TBT-F-TBTh), demonstrated the significant influence of fluoro substitution on electrochromic behavior. mdpi.com Materials based on these structures can exhibit fast switching times and high coloration efficiency. researchgate.net Conjugated oligomers containing D-A structures with benzothiadiazole have shown fast coloring times (as low as 0.7 s) and good operational stability. researchgate.net While research into photochromic (light-induced color change) materials based on this specific trifluoro-BT core is less documented, the fundamental electronic properties make it a viable candidate for future development in this area.
Applications in Chemical Sensing and Molecular Recognition (non-biological focus)
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Similarly, a thorough literature search found no instances of 4,5,6-trifluoro-2,1,3-benzothiadiazole being used as a linker or building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Benzothiadiazole-based linkers are frequently employed to construct MOFs and COFs with applications in areas such as fluorescence sensing, catalysis, and gas storage. rsc.orgresearchgate.netmdpi.comresearchgate.net The introduction of fluorine atoms into MOF and COF structures is also a known strategy for tuning material properties like hydrophobicity and electronic characteristics. nih.gov Despite this, no specific research detailing the synthesis, structure, or properties of MOFs or COFs incorporating the 4,5,6-trifluoro-2,1,3-benzothiadiazole moiety has been published. Consequently, no data tables or detailed research findings regarding its integration into these framework materials are available.
Future Research Trajectories and Emerging Paradigms for 4,5,6 Trifluoro 2,1,3 Benzothiadiazole
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of fluorinated heterocycles like 4,5,6-trifluoro-2,1,3-benzothiadiazole is a critical area for advancement. Current research focuses on developing greener, more efficient, and cost-effective synthetic routes. A key goal is to move beyond traditional, often harsh, fluorination methods that may have significant environmental footprints.
Future strategies are likely to include:
Green Chemistry Approaches : The development of new synthetic approaches for heterocyles is a major focus for sustainable chemistry. frontiersin.org This involves the use of green solvents such as ionic liquids, fluorinated solvents, and water, which can offer improvements over commonly used organic solvents. frontiersin.org Additionally, catalyst-free reactions and alternative energy sources like microwave irradiation are being explored to create more environmentally benign processes. frontiersin.org
Transition-Metal-Free Fluorination : An efficient, transition-metal-free method has been developed to create a range of fluorinated heteroaromatics. nih.gov This one-pot procedure involves a triple-relay transformation of dearomatization, fluorination, and rearomatization, offering a conceptually new strategy for synthesis. nih.gov
Continuous Flow Chemistry : Flow chemistry presents a promising technique to overcome challenges associated with gas-liquid reactions common in fluoroalkylations, such as poor interfacial contact and scalability issues. polyu.edu.hk This approach can enable the use of fluorinated greenhouse gases as feedstocks, which is highly desirable but difficult under standard batch conditions. polyu.edu.hk
Sustainable Feedstocks : Researchers have discovered a method to produce fluorochemicals from fluorspar, a key raw material, using oxalic acid under mild, room-temperature conditions. agchemigroup.eu This process avoids the use of the highly toxic and corrosive hydrogen fluoride, potentially revolutionizing the supply chain for fluorochemicals and paving the way for a more sustainable industry. agchemigroup.eu
These novel strategies aim to enhance atom economy, reduce waste, and utilize safer reagents, making the production of fluorinated benzothiadiazoles more viable for large-scale applications.
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Computational modeling has become an indispensable tool in materials science, enabling the prediction of molecular properties and guiding the rational design of new materials before their synthesis. For 4,5,6-trifluoro-2,1,3-benzothiadiazole derivatives, these methods are crucial for optimizing electronic and photophysical properties.
Key computational approaches include:
Density Functional Theory (DFT) : DFT studies are widely used to investigate the molecular and electronic structure of benzothiadiazole derivatives. nih.govresearchgate.netnih.gov These calculations can predict Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electronic band gaps, and ionization potentials, which are critical for applications in organic electronics. nih.govresearchgate.net
Quantitative Structure-Property Relationships (QSPR) : QSPR models combine experimental data with computational molecular descriptors to build correlations. tudelft.nl This data-driven approach can identify key structural features that influence a material's performance, although it has been noted that descriptors from in vacuo DFT may not be sufficient alone to generate highly predictive models. tudelft.nl
Predictive Material Design : By entering desired properties into a computer program, algorithms can predict which chemical building blocks can be combined to create advanced materials with superior functions. mit.edu This allows for the optimization of properties like strength, elasticity, and electronic characteristics, as well as predicting potential material failure. mit.edu
The following table summarizes key electronic properties of benzothiadiazole derivatives as determined by a combination of experimental and computational methods.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electronic Band Gap (eV) | Method |
| PTBTT | -5.68 | -3.91 | 1.77 | Experimental (Cyclic Voltammetry) researchgate.net |
| PHTBTHT | -5.71 | -3.72 | 1.99 | Experimental (Cyclic Voltammetry) researchgate.net |
| PFBTF | -5.61 | -4.04 | 1.57 | Experimental (Cyclic Voltammetry) researchgate.net |
| PTTBTTT | -5.51 | -3.71 | 1.80 | Experimental (Cyclic Voltammetry) researchgate.net |
| 2a | -5.12 | - | - | Computational (DFT) nih.gov |
| 2b | -5.24 | - | - | Computational (DFT) nih.gov |
| 2c | -4.78 | - | - | Computational (DFT) nih.gov |
| 2d | -5.12 | - | - | Computational (DFT) nih.gov |
This table presents data for various benzothiadiazole-based polymers and small molecules to illustrate the range of properties achievable and the utility of computational and experimental characterization.
These advanced modeling techniques accelerate the design-synthesis-testing cycle, reducing reliance on trial-and-error experimentation and enabling more targeted development of high-performance materials.
Exploration of New Application Domains Beyond Current Scope in Advanced Materials
While 4,5,6-trifluoro-2,1,3-benzothiadiazole has been extensively studied for organic solar cells, its unique electronic and photophysical properties make it a promising candidate for a range of other advanced applications. nih.gov The strong electron-accepting nature of the benzothiadiazole core is fundamental to its utility in various technologies. researchgate.net
Emerging application areas include:
Organic Light-Emitting Diodes (OLEDs) : The 2,1,3-benzothiadiazole (B189464) unit is a critical component in materials designed for OLEDs. researchgate.netresearchgate.net By rationally designing donor-acceptor-donor (D-A-D) structured molecules, researchers have successfully created highly efficient red thermally activated delayed fluorescence (TADF) emitters. researchgate.netrsc.org
Fluorescent Probes and Bioimaging : The remarkable fluorescent properties of benzothiadiazole derivatives have led to their development as biological probes for labeling specific cellular components. researchgate.net
Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles are being explored for their use in metal coordination chemistry and the crystal engineering of organic solids. rsc.orgresearchgate.net For instance, 4-amino-2,1,3-benzothiadiazole has been shown to form complexes with ZnCl2 and to create co-crystals with other benzothiadiazole derivatives, opening new avenues for designing solids with specific packing motifs and charge-transfer properties. rsc.orgresearchgate.net
Photonics : The high fluorescence efficiency and photostability of materials based on the benzothiadiazole group make them suitable for applications in photonics. mdpi.com
The versatility of the trifluorobenzothiadiazole scaffold, combined with the ability to fine-tune its properties through chemical modification, suggests a broad and expanding scope for its use in next-generation advanced materials. nih.gov
Sustainability and Scalability in Research and Development of Fluorinated Organic Materials
As the applications for fluorinated organic materials expand, addressing the sustainability and scalability of their production becomes increasingly critical. The research and development of materials like 4,5,6-trifluoro-2,1,3-benzothiadiazole must consider the entire lifecycle, from raw material sourcing to end-of-life environmental impact.
Key considerations for a sustainable future include:
Sustainable Fluorine Sources : The traditional production of fluorinating agents from fluorspar is energy-intensive and can be wasteful. societechimiquedefrance.fr Research into alternative feedstocks and more efficient conversion processes is essential. agchemigroup.eusocietechimiquedefrance.fr Methodologies that utilize waste sources of fluorine or avoid hazardous intermediates like hydrogen fluoride are particularly promising. agchemigroup.euresearchgate.net
Green Synthetic Processes : Adopting the principles of green chemistry is paramount. This includes designing syntheses with high atom economy, using non-toxic and biodegradable chemicals, and minimizing energy consumption. frontiersin.org The development of efficient catalytic methodologies is a central goal. frontiersin.org
Lifecycle Assessment : The long-term stability and inertness of some highly fluorinated compounds have raised environmental concerns due to their persistence and potential for bioaccumulation. societechimiquedefrance.fr While lightly fluorinated molecules are expected to break down in the environment, a thorough understanding of the degradation pathways and environmental fate of new materials is necessary. societechimiquedefrance.fr
Scalability : For industrial applications, synthetic processes must be scalable. Continuous flow chemistry offers significant advantages over traditional batch processing for scalability, safety, and control, particularly for reactions involving gaseous reagents. polyu.edu.hk Furthermore, the design of metal-organic frameworks (MOFs) using fluorinated linkers is being explored for applications related to sustainability, such as gas sorption and separation. rsc.org
The unique properties of fluorinated compounds, such as high chemical resistance and thermal stability, contribute to the durability and performance of many products, which can be seen as a contribution to sustainability. However, a holistic approach that balances performance with environmental responsibility is crucial for the long-term viability of this class of materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5,6-trifluoro-2,1,3-benzothiadiazole, and what critical parameters influence yield?
- Methodological Answer : Synthesis often involves halogenation and fluorination of the benzothiadiazole core. Key steps include:
- Halogenation : Bromination using bromine and hydrogen peroxide in acetic acid to introduce bromine at specific positions .
- Fluorination : Substitution via hydrofluoric acid (HF) or fluorinating agents under controlled conditions, with sodium fluoride as a catalyst .
- Critical Parameters : Reaction temperature (reflux conditions), stoichiometry of fluorinating agents, and inert atmosphere (argon) to prevent side reactions .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol) are standard .
Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzothiadiazole derivatives?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for identifying fluorine substitution patterns and electronic environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, especially for halogenated derivatives .
- UV-Vis and Fluorescence Spectroscopy : Used to study photophysical properties (e.g., absorption/emission maxima) influenced by fluorine’s electron-withdrawing effects .
Q. What safety protocols are essential when handling 4,5,6-trifluoro-2,1,3-benzothiadiazole in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile fluorinating agents (e.g., HF) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of fluorinated benzothiadiazoles under nucleophilic conditions?
- Methodological Answer :
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent polarity, temperature). For example, discrepancies in Suzuki coupling yields may arise from varying palladium catalysts (e.g., PdCl(PPh) vs. Pd(OAc)) .
- Computational Modeling : Use DFT calculations to analyze transition states and identify steric/electronic barriers in fluorinated derivatives .
- In Situ Monitoring : Employ techniques like IR spectroscopy to track intermediate formation during reactions .
Q. What computational methods predict the electronic properties of 4,5,6-trifluoro-2,1,3-benzothiadiazole, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and electrostatic potential maps. Compare results with cyclic voltammetry (CV) data to validate redox potentials .
- TD-DFT for Photophysics : Simulate UV-Vis spectra and compare with experimental absorption maxima. For example, trifluoro substitution red-shifts absorption due to enhanced electron deficiency .
Q. How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) at specific positions affect the photophysical properties of benzothiadiazole derivatives?
- Methodological Answer :
- Systematic Functionalization : Synthesize derivatives with fluorine, nitro, or trifluoromethyl groups at positions 4, 5, and 6. Measure fluorescence quantum yields () and lifetimes using time-resolved spectroscopy .
- Structure-Property Relationships :
- Electron-Withdrawing Effects : Trifluoromethyl groups at position 5 reduce by 40% compared to non-fluorinated analogs due to increased non-radiative decay .
- Solvatochromism : Polar solvents stabilize charge-transfer states, shifting emission wavelengths by ~20 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
